molecular formula C6H2N2O3 B3361776 Furan, 2,5-diisocyanato- CAS No. 93289-70-4

Furan, 2,5-diisocyanato-

Cat. No.: B3361776
CAS No.: 93289-70-4
M. Wt: 150.09 g/mol
InChI Key: SBXUEXVEWBJHNK-UHFFFAOYSA-N
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Description

Furan, 2,5-diisocyanato- is a chemical compound with the molecular formula C6H2N2O3. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. Furan derivatives, including Furan, 2,5-diisocyanato-, have gained significant attention due to their diverse applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan, 2,5-diisocyanato- can be synthesized through various methods. One common approach involves the reaction of furan derivatives with isocyanate reagents. For instance, the synthesis of Furan, 2,5-diisocyanato- from 5-hydroxymethylfurfural involves several steps, including the formation of methyl furan-2,5-dimethylene dicarbamate (FDC) using 2,5-bis(aminomethyl)furan (BAF) and dimethyl carbonate (DMC), followed by selective hydrogenation and catalytic decomposition .

Industrial Production Methods: Industrial production of Furan, 2,5-diisocyanato- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium on alumina (Pd/γ-Al2O3) and sodium methoxide (CH3ONa) has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Furan, 2,5-diisocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: Furan, 2,5-diisocyanato- is unique due to its dual isocyanate functional groups, which make it highly reactive and versatile for various chemical transformations.

Properties

IUPAC Name

2,5-diisocyanatofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2O3/c9-3-7-5-1-2-6(11-5)8-4-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXUEXVEWBJHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)N=C=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558492
Record name 2,5-Diisocyanatofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93289-70-4
Record name 2,5-Diisocyanatofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 54442023
Furan, 2,5-diisocyanato-
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Furan, 2,5-diisocyanato-
CID 54442023
Furan, 2,5-diisocyanato-
CID 54442023
Furan, 2,5-diisocyanato-
CID 54442023
CID 54442023
Furan, 2,5-diisocyanato-
CID 54442023
Furan, 2,5-diisocyanato-

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